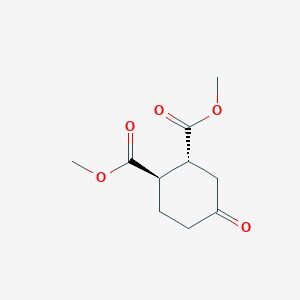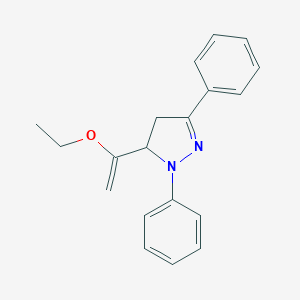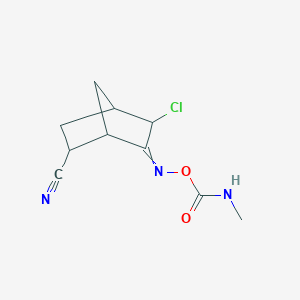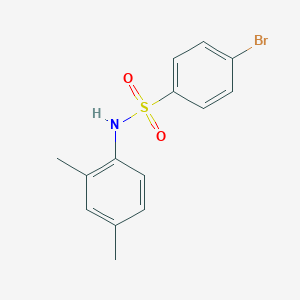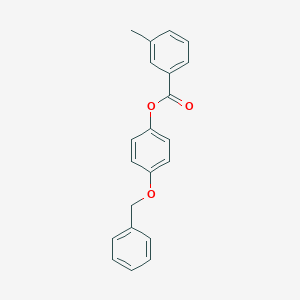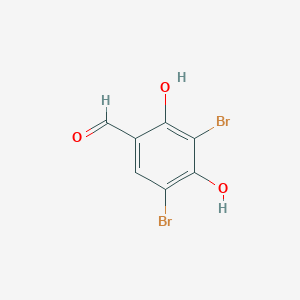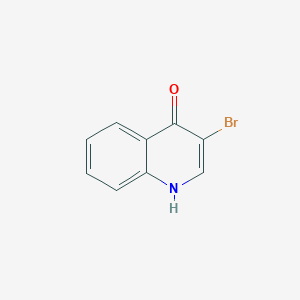
3-Bromoquinolin-4-ol
描述
3-Bromoquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound this compound has a molecular formula of C9H6BrNO and features a bromine atom at the third position and a hydroxyl group at the fourth position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoquinolin-4-ol can be achieved through various methods. One common approach involves the bromination of quinolin-4-ol. The reaction typically employs phosphorus tribromide as the brominating agent in a solvent such as dry dimethylformamide (DMF). The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is stirred for a specific duration to ensure complete bromination .
Another method involves the Chan–Lam coupling reaction, where commercially available 6-bromoquinolin-4-ol is reacted with different types of aryl boronic acids in the presence of copper(II) acetate and various solvents (protic, aprotic, and mixed solvents). This method allows for the functionalization of the quinoline ring and yields high purity products .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
化学反应分析
Types of Reactions
3-Bromoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form quinolin-4-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of azidoquinoline or cyanoquinoline derivatives.
Oxidation: Formation of quinolin-4-one derivatives.
Reduction: Formation of dihydroquinoline derivatives.
科学研究应用
3-Bromoquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Industrial Chemistry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 3-Bromoquinolin-4-ol depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The bromine atom and hydroxyl group on the quinoline ring allow the compound to form strong interactions with target proteins, leading to inhibition or activation of biological pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
6-Bromoquinolin-4-ol: Similar structure but with the bromine atom at the sixth position.
4-Hydroxyquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloroquinolin-4-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromoquinolin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
3-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJARSKUXYDSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346697 | |
| Record name | 3-bromoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64965-47-5 | |
| Record name | 3-bromoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64965-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


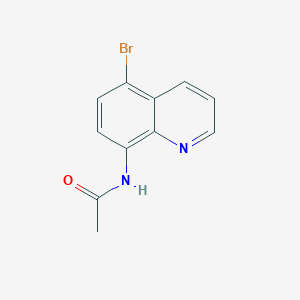
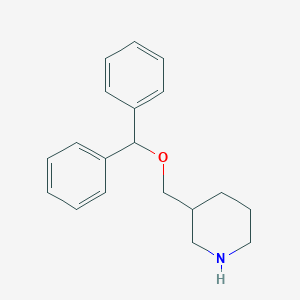
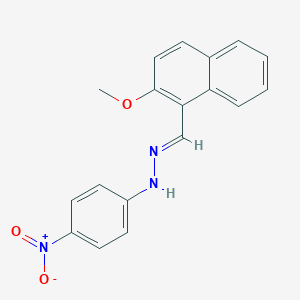
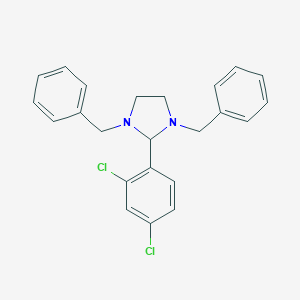
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
